molecular formula C14H18ClNO B13340166 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

Cat. No.: B13340166
M. Wt: 251.75 g/mol
InChI Key: AEMJVQKBEPXDTO-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is a synthetic compound known for its unique chemical structure and properties It is characterized by a cyclohexanone core substituted with a 2-chlorophenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one typically involves the following steps:

    Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where cyclohexanone reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction. Cyclohexanone is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including distillation, crystallization, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles (e.g., hydroxyl, amino) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an analgesic or anesthetic agent.

    Pharmacology: Studied for its interaction with neurotransmitter systems.

    Chemical Biology: Used as a probe to study receptor-ligand interactions.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: It may bind to receptors such as NMDA (N-methyl-D-aspartate) receptors, modulating their activity.

    Ion Channels: The compound can influence ion channel function, affecting cellular excitability.

    Enzymatic Pathways: It may inhibit or activate certain enzymes, altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ketamine: Shares a similar cyclohexanone core and is known for its anesthetic properties.

    Phencyclidine: Also has a cyclohexanone structure and is used as a dissociative anesthetic.

    Methoxetamine: A derivative of ketamine with similar pharmacological effects.

Uniqueness

4-(2-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its combination of a 2-chlorophenyl group and a dimethylamino group on the cyclohexanone core differentiates it from other compounds in terms of receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

InChI

InChI=1S/C14H18ClNO/c1-16(2)14(9-7-11(17)8-10-14)12-5-3-4-6-13(12)15/h3-6H,7-10H2,1-2H3

InChI Key

AEMJVQKBEPXDTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2Cl

Origin of Product

United States

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